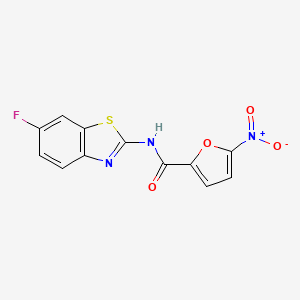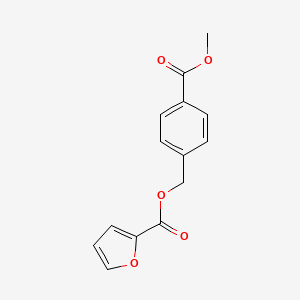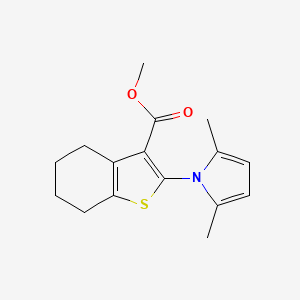![molecular formula C15H21NOS B5698334 4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
4-[(4-tert-butylphenyl)carbonothioyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-butylphenyl)carbonothioyl]morpholine, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a critical signaling molecule that plays a key role in a variety of cellular processes, including cell growth, differentiation, and survival. Inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
4-[(4-tert-butylphenyl)carbonothioyl]morpholine selectively inhibits the activity of JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth, differentiation, and survival. The inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of JAK2 activity has been shown to lead to the inhibition of cell growth, differentiation, and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This has led to interest in the use of this compound as a potential therapy for inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-[(4-tert-butylphenyl)carbonothioyl]morpholine has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively selective for JAK2, which allows for the study of the specific role of JAK2 in cellular processes. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
Future Directions
There are a number of future directions for the study of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine. One area of interest is the development of more selective JAK2 inhibitors that can be used in vivo. Another area of interest is the study of the role of JAK2 in the development of cancer and the potential use of JAK2 inhibitors as cancer therapies. Additionally, the study of the off-target effects of this compound on other kinases may lead to the development of new therapies for diseases outside of the JAK2 pathway.
Synthesis Methods
The synthesis of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine involves the reaction of 4-tert-butylphenyl isothiocyanate with morpholine in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting using readily available reagents.
Scientific Research Applications
4-[(4-tert-butylphenyl)carbonothioyl]morpholine has been widely used in scientific research for its ability to selectively inhibit JAK2 activity. JAK2 is a critical signaling molecule that plays a key role in a variety of cellular processes, including cell growth, differentiation, and survival. Inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders. This compound has been used to study the role of JAK2 in these diseases and to develop new therapies targeting JAK2.
properties
IUPAC Name |
(4-tert-butylphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)13-6-4-12(5-7-13)14(18)16-8-10-17-11-9-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGJCJXLGMFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
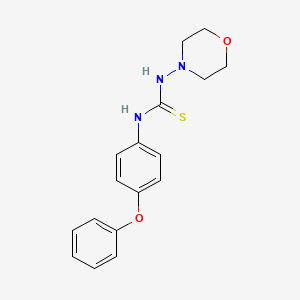
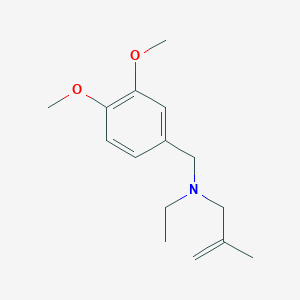
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
